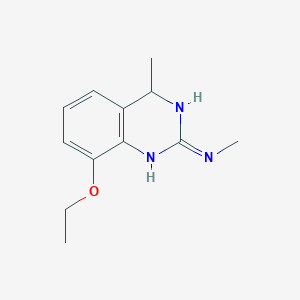![molecular formula C6H6O2S2 B12613249 6,7-Dihydro-3H,4H-[1,2]dithiolo[4,3-c]pyran-3-one CAS No. 918504-01-5](/img/structure/B12613249.png)
6,7-Dihydro-3H,4H-[1,2]dithiolo[4,3-c]pyran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-3H,4H-[1,2]dithiolo[4,3-c]pyran-3-one is a heterocyclic compound that features a unique structure combining elements of pyran and dithiolane rings
Preparation Methods
The synthesis of 6,7-Dihydro-3H,4H-[1,2]dithiolo[4,3-c]pyran-3-one can be achieved through several routes. One common method involves the reaction of dithiomalondianilide with 3-aryl-2-cyanoacrylamides in the presence of morpholine in hot ethanol . Another approach involves a three-component reaction using aromatic aldehydes, cyanoacetamide, and dithiomalondianilide
Chemical Reactions Analysis
6,7-Dihydro-3H,4H-[1,2]dithiolo[4,3-c]pyran-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, flash-vacuum pyrolysis (FVP) of related compounds in the 700–1000 °C temperature range can produce carbon subsulfide, carbon disulfide, and disulfur . Common reagents used in these reactions include morpholine and ethanol . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. Additionally, it has been studied for its biological activity, including potential herbicide safening effects . Quantum chemical studies and molecular docking have been performed to understand its interaction with various protein targets .
Mechanism of Action
The mechanism of action of 6,7-Dihydro-3H,4H-[1,2]dithiolo[4,3-c]pyran-3-one involves its interaction with molecular targets through various pathways. Density functional theory (DFT) calculations have revealed that the rate-limiting step in its synthesis is a cyclization process leading to the closure of the 1,4-dihydropyridine ring . This compound’s effects are mediated through its interaction with specific protein targets, as identified through molecular docking studies .
Comparison with Similar Compounds
6,7-Dihydro-3H,4H-[1,2]dithiolo[4,3-c]pyran-3-one can be compared with other similar compounds such as 3,6-Dihydro[1,2]dithiolo[4,3-c][1,2]dithiole-3,6-dithione . While both compounds share a dithiolo structure, this compound is unique due to its pyran ring, which imparts different chemical and physical properties. Other similar compounds include various dithiolo and pyran derivatives .
Properties
CAS No. |
918504-01-5 |
|---|---|
Molecular Formula |
C6H6O2S2 |
Molecular Weight |
174.2 g/mol |
IUPAC Name |
6,7-dihydro-4H-dithiolo[4,3-c]pyran-3-one |
InChI |
InChI=1S/C6H6O2S2/c7-6-4-3-8-2-1-5(4)9-10-6/h1-3H2 |
InChI Key |
RSJNOFCNXOMMMB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1SSC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


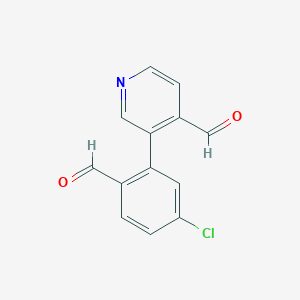
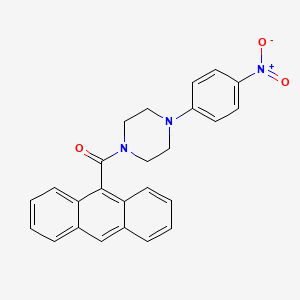
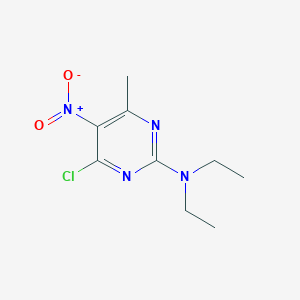
![1-[(Naphthalen-1-yl)methyl]-2-nitro-1H-imidazole](/img/structure/B12613188.png)
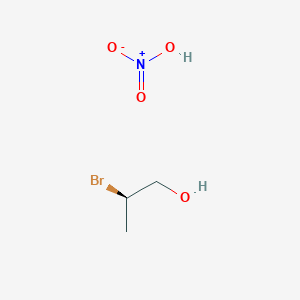
![2,4,6-Tris(2,2',5,6'-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12613190.png)
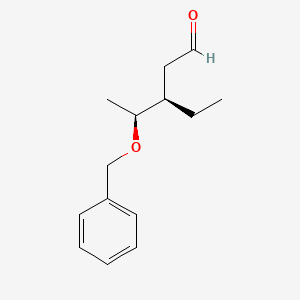

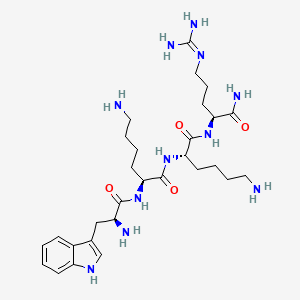
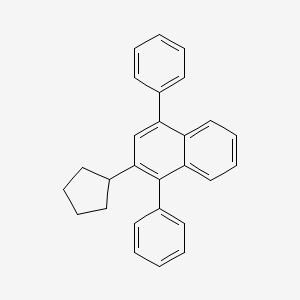

![3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid](/img/structure/B12613242.png)
![1-[(2,4-Dichlorophenyl)methyl]-5-methyl-1H-indazole-3-carboxylic acid](/img/structure/B12613246.png)
